molecular formula C29H35NO2S B12532792 N-[4-(1,2-Diphenyldec-1-EN-1-YL)phenyl]methanesulfonamide CAS No. 834912-22-0

N-[4-(1,2-Diphenyldec-1-EN-1-YL)phenyl]methanesulfonamide

Cat. No.: B12532792
CAS No.: 834912-22-0
M. Wt: 461.7 g/mol
InChI Key: NFDHZOLMDRUUNT-UHFFFAOYSA-N
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Description

N-[4-(1,2-Diphenyldec-1-EN-1-YL)phenyl]methanesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a methanesulfonamide group attached to a phenyl ring, which is further substituted with a 1,2-diphenyldec-1-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,2-Diphenyldec-1-EN-1-YL)phenyl]methanesulfonamide typically involves the following steps:

    Formation of the 1,2-Diphenyldec-1-en-1-yl Intermediate: This intermediate can be synthesized through a Wittig reaction, where a suitable phosphonium ylide reacts with a benzaldehyde derivative to form the desired alkene.

    Coupling with 4-Bromophenylmethanesulfonamide: The intermediate is then coupled with 4-bromophenylmethanesulfonamide using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,2-Diphenyldec-1-EN-1-YL)phenyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the alkene group to an alkane, or reduce the sulfonamide group to an amine.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of the corresponding alkane or amine derivatives.

    Substitution: Formation of halogenated phenyl derivatives.

Scientific Research Applications

N-[4-(1,2-Diphenyldec-1-EN-1-YL)phenyl]methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: The compound can be used in studies investigating the interaction of sulfonamides with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules, including agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-(1,2-Diphenyldec-1-EN-1-YL)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the phenyl rings can engage in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-bis(trifluoromethanesulfonimide): This compound also contains a sulfonamide group but differs in its trifluoromethyl substituents, which impart different electronic properties.

    N-[4-(1-Methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide: This compound has a similar phenyl substitution pattern but contains an imidazole ring instead of the diphenyldec-1-en-1-yl group.

Uniqueness

N-[4-(1,2-Diphenyldec-1-EN-1-YL)phenyl]methanesulfonamide is unique due to its specific structural features, such as the presence of the 1,2-diphenyldec-1-en-1-yl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for exploring new chemical space in drug discovery and materials science.

Properties

CAS No.

834912-22-0

Molecular Formula

C29H35NO2S

Molecular Weight

461.7 g/mol

IUPAC Name

N-[4-(1,2-diphenyldec-1-enyl)phenyl]methanesulfonamide

InChI

InChI=1S/C29H35NO2S/c1-3-4-5-6-7-14-19-28(24-15-10-8-11-16-24)29(25-17-12-9-13-18-25)26-20-22-27(23-21-26)30-33(2,31)32/h8-13,15-18,20-23,30H,3-7,14,19H2,1-2H3

InChI Key

NFDHZOLMDRUUNT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CC=C3

Origin of Product

United States

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